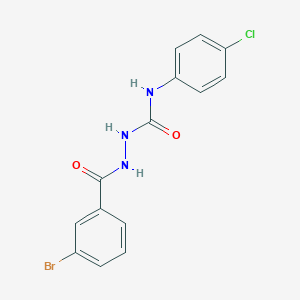![molecular formula C11H13N3O3S B324108 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B324108.png)
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes a carbamothioylhydrazinylidene group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the reaction of 2-methoxyphenyl acetate with a carbamothioylhydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism by which 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate exerts its effects involves its interaction with specific molecular targets. The carbamothioylhydrazinylidene group is known to interact with metal ions in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzoate
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl acetate
Uniqueness
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C11H13N3O3S |
|---|---|
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C11H13N3O3S/c1-7(15)17-9-4-3-8(5-10(9)16-2)6-13-14-11(12)18/h3-6H,1-2H3,(H3,12,14,18)/b13-6+ |
InChI-Schlüssel |
NPSRQVVZJVKHTM-AWNIVKPZSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=S)N)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-benzoylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324028.png)
![3-methyl-5-oxo-4-[(4-phenoxyphenyl)diazenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324029.png)
![1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea](/img/structure/B324031.png)
![1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B324032.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea](/img/structure/B324033.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B324034.png)



![4-fluoro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324041.png)
![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)
![4-chloro-N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B324043.png)


